molecular formula C12H11ClN2O4 B2898409 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide CAS No. 2034384-02-4

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Cat. No.: B2898409
CAS No.: 2034384-02-4
M. Wt: 282.68
InChI Key: VYBQVZNPLOITHE-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide group, a chloro substituent, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone intermediate, which is then reacted with a chloro-substituted benzoyl chloride under appropriate conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the benzamide group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and oxazolidinone-containing compounds.

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide: Similar structure but with a different position of the chloro substituent.

    This compound: Another derivative with variations in the substituents on the benzamide group.

Uniqueness

The unique combination of the chloro substituent and the oxazolidinone ring in this compound gives it distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBQVZNPLOITHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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